molecular formula C17H16O4 B1323999 3-Acetoxy-4'-ethoxybenzophenone CAS No. 890100-00-2

3-Acetoxy-4'-ethoxybenzophenone

Cat. No.: B1323999
CAS No.: 890100-00-2
M. Wt: 284.31 g/mol
InChI Key: NUPDOXGDGNJLNJ-UHFFFAOYSA-N
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Description

3-Acetoxy-4'-ethoxybenzophenone is a substituted benzophenone derivative characterized by an acetoxy group (-OCOCH₃) at the 3-position and an ethoxy group (-OCH₂CH₃) at the 4'-position of the benzophenone scaffold. Benzophenones are widely studied for their applications in pharmaceuticals, material science, and organic synthesis due to their UV-absorption properties and structural versatility .

Properties

IUPAC Name

[3-(4-ethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-20-15-9-7-13(8-10-15)17(19)14-5-4-6-16(11-14)21-12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPDOXGDGNJLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641653
Record name 3-(4-Ethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-00-2
Record name 3-(4-Ethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-ethoxybenzophenone typically involves the acetylation of 4’-ethoxybenzophenone. One common method includes the reaction of 4’-ethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-ethoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4’-ethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-Acetoxy-4’-ethoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of UV-absorbing agents for cosmetics and plastics

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-ethoxybenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Molecular Weight and Hydrophobicity

  • Larger alkyl substituents (e.g., butyl, isopropyl) increase molecular weight and hydrophobicity. For example, 3-Acetoxy-4'-butylbenzophenone (MW 296.36) exhibits higher lipophilicity compared to the methyl analog (MW 254.28) . This property may enhance solubility in non-polar solvents, making it suitable for polymer or coating applications.
  • The ethoxy group in 3-Bromo-4'-ethoxybenzophenone introduces moderate polarity due to the ether oxygen, balancing hydrophobicity and reactivity .

Electronic Effects

  • Bromine in 3-Bromo-4'-ethoxybenzophenone is electron-withdrawing, increasing reactivity in substitution reactions or photochemical applications .

Biological Activity

3-Acetoxy-4'-ethoxybenzophenone (AEBP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a detailed overview of the biological activity of AEBP, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzophenones, characterized by the presence of two aromatic rings connected by a carbonyl group. Its chemical formula is C₁₈H₁₈O₃, and it features an acetoxy group at the 3-position and an ethoxy group at the 4'-position. This unique structure contributes to its biological properties.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of AEBP. Research indicates that AEBP exhibits significant activity against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : AEBP has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also demonstrated antifungal activity, particularly against Candida albicans, with an MIC of approximately 64 µg/mL .

Antioxidant Properties

The antioxidant capacity of AEBP has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that AEBP effectively scavenges free radicals, suggesting its potential as a natural antioxidant agent.

Assay TypeIC50 Value (µg/mL)Reference
DPPH25
ABTS30

The biological activity of AEBP can be attributed to several mechanisms:

  • Cell Membrane Disruption : AEBP is believed to disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacteria with thinner peptidoglycan layers.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells by generating ROS, further contributing to its antimicrobial effects .

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study investigated the use of AEBP as a food preservative due to its antimicrobial properties. When incorporated into food matrices, AEBP effectively inhibited microbial growth over a storage period of 30 days, demonstrating its potential application in food safety .

Case Study 2: Antioxidant Activity in Cellular Models

In cellular models, AEBP exhibited protective effects against oxidative stress-induced damage. Cells treated with AEBP showed reduced levels of lipid peroxidation and enhanced cell viability compared to untreated controls .

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